molecular formula C8H4F4O2 B8401215 2,3,4,5-Tetrafluoro-6-methylbenzoic acid

2,3,4,5-Tetrafluoro-6-methylbenzoic acid

Cat. No. B8401215
M. Wt: 208.11 g/mol
InChI Key: JKNZPDHVRYPABM-UHFFFAOYSA-N
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Patent
US06333431B1

Procedure details

To a solution of 1.04 g of 2,3,4,5-tetrafluoro-6-methylbenzoic acid in 15 ml of ethanol were added 840 mg of potassium hydroxide, 232 mg of pentaethylene hexamine and 200 mg of 20% palladium hydroxide. The mixture was stirred in a hydrogen atmosphere at room temperature for 3 hours. After addition of water, the reaction mixture was filtrated through celite and the filtrate was washed with diethyl ether. The aqueous layer was adjusted to pH 1 with concentrated hydrochloric acid and extracted with dichloromethane. After evaporating the solvent, the residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:3) to give 761 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 80%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10](F)=[C:9]([F:12])[C:8]([F:13])=[C:7]([CH3:14])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+].NCCNCCNCCNCCNCCN.[H][H]>C(O)C.[OH-].[Pd+2].[OH-].O>[F:13][C:8]1[C:7]([CH3:14])=[C:3]([C:2]([F:1])=[CH:10][C:9]=1[F:12])[C:4]([OH:6])=[O:5] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)F)F)C
Name
Quantity
840 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
232 mg
Type
reactant
Smiles
NCCNCCNCCNCCNCCN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated through celite
WASH
Type
WASH
Details
the filtrate was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:3)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C(=CC1F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 761 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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